[¹⁸F]FACBC: Synthesized with high specific activity (no carrier added) through nucleophilic displacement with an overall radiochemical yield of 12% (EOB). The synthesis of the triflate precursor involves nine steps, starting with the reaction of benzyl bromide with epichlorohydrin to yield 1-chloro-2-benzyloxy-3-bromopropane. A crucial step is the conversion of 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a diastereomeric mixture of 2-benzyloxycyclobutane hydantoins [].
anti-[¹⁸F]FACBC: One approach utilized a rat orthotopic prostate cancer transplantation (OPCT) model to evaluate its feasibility in diagnosing prostate cancer, as well as its potential for differentiating between prostate cancer and inflammation and between prostate cancer and benign prostatic hyperplasia (BPH) [].
trans-isomers of 1-Amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid: Prepared as a racemic mixture with a 1.3% decay-corrected radiochemical yield and greater than 99% radiochemical purity [].
cis-Stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid: Prepared with decay-corrected radiochemical yields of 10% and 1.7% for [¹⁸F]9 and [¹⁸F]28, respectively, both achieving greater than 99% radiochemical purity [].
syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC): Synthesized with decay-corrected radiochemical yields of 30% for [¹⁸F]16 and 20% for [¹⁸F]17 through no-carrier-added radiofluorination from their respective methanesulfonyl esters [].
FACBC enters cells primarily through amino acid transport systems, particularly system L, with some contribution from system ASC [, , ]. This active transport mechanism allows FACBC to accumulate in tumor cells, which have upregulated amino acid transport compared to normal cells. Once inside the cell, FACBC is thought to be retained intracellularly, possibly due to incorporation into proteins or other metabolic pathways, although the exact mechanism is still under investigation.
Prostate Cancer Detection and Recurrence: [¹⁸F]FACBC PET/CT has shown potential for detecting primary and recurrent prostate cancer, including extraprostatic disease [, , , , , , ]. It demonstrates favorable tumor-to-background ratios, allowing for improved visualization of cancerous lesions compared to conventional imaging techniques.
Brain Tumor Imaging: Preclinical studies in rodent models have demonstrated the ability of [¹⁸F]FACBC to effectively visualize brain tumors, achieving high tumor-to-brain ratios [, , ]. These findings suggest its potential for diagnosing and monitoring brain tumors in humans.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: